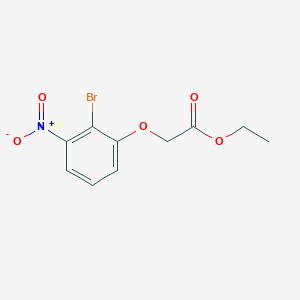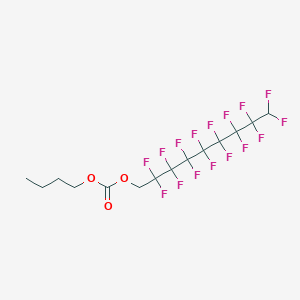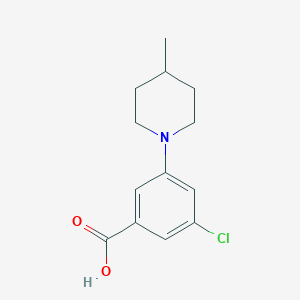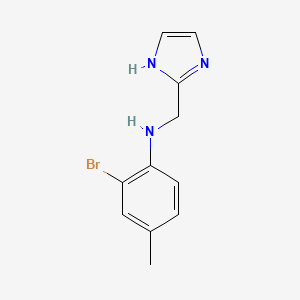
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromo-3-nitrophenoxy)acetate typically involves the reaction of 2-bromo-3-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products Formed
Nucleophilic substitution: Products like 2-(2-azido-3-nitrophenoxy)acetate or 2-(2-thio-3-nitrophenoxy)acetate.
Reduction: 2-(2-amino-3-nitrophenoxy)acetate.
Hydrolysis: 2-(2-bromo-3-nitrophenoxy)acetic acid.
科学研究应用
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-(2-bromo-3-nitrophenoxy)acetate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl 2-(2-chloro-3-nitrophenoxy)acetate: Chlorine instead of bromine, affecting reactivity and properties.
Ethyl 2-(2-bromo-3-aminophenoxy)acetate: Amino group instead of nitro group, leading to different chemical behavior.
属性
分子式 |
C10H10BrNO5 |
|---|---|
分子量 |
304.09 g/mol |
IUPAC 名称 |
ethyl 2-(2-bromo-3-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H10BrNO5/c1-2-16-9(13)6-17-8-5-3-4-7(10(8)11)12(14)15/h3-5H,2,6H2,1H3 |
InChI 键 |
KBESVRNQLWMNPR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC=CC(=C1Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)

![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)


![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)




